4-Amino-3-(cyclopropylmethylamino)benzonitrile
Description
4-Amino-3-(cyclopropylmethylamino)benzonitrile is a benzonitrile derivative featuring an amino group at the 4-position and a cyclopropylmethylamino substituent at the 3-position of the benzene ring. The cyclopropylmethyl group introduces steric and electronic effects that distinguish it from simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-amino-3-(cyclopropylmethylamino)benzonitrile |
InChI |
InChI=1S/C11H13N3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-5,8,14H,1-2,7,13H2 |
InChI Key |
ZEJAJZMXJWBKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile core. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with cyclopropylmethylamine under specific conditions to introduce the cyclopropylmethylamino group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- The quinoline-substituted analog (246.29 g/mol) has a higher molecular weight due to its aromatic heterocycle, which may affect solubility .
- Synthesis: The quinoline derivative is synthesized via Suzuki-Miyaura coupling, a method applicable to aryl-aryl bond formation . In contrast, alkyl-substituted analogs (e.g., ethyl or methyl) likely involve simpler alkylation or amination steps.
- Thermal Stability: The quinoline derivative’s high melting point (228–230°C) suggests strong intermolecular interactions, whereas alkyl-substituted analogs may exhibit lower thermal stability due to reduced π-π stacking .
Commercial and Research Availability
- Commercial Reagents: Methyl- and ethyl-substituted analogs are widely available as reagents (e.g., 4-Amino-3-methylbenzonitrile at >97% purity ), whereas the cyclopropylmethyl derivative is less common, suggesting specialized synthesis requirements.
- Research Focus: Patents highlight benzonitrile derivatives in OLED materials (e.g., carbazole-phenoxazine systems ), but the target compound’s primary research emphasis remains in medicinal chemistry .
Biological Activity
4-Amino-3-(cyclopropylmethylamino)benzonitrile is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 4-Amino-3-(cyclopropylmethylamino)benzonitrile |
| Canonical SMILES | C1CC1CN(C2=CC=C(C=C2)N)C#N |
This compound features an amino group and a cyano group attached to a benzene ring, with a cyclopropylmethylamino substituent, which contributes to its biological activity.
The biological activity of 4-Amino-3-(cyclopropylmethylamino)benzonitrile is primarily attributed to its ability to interact with various biological macromolecules. The presence of the amino and cyano groups allows for hydrogen bonding and electrostatic interactions with target proteins, potentially influencing their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their signaling pathways.
- Antiviral Activity : Preliminary studies suggest it may inhibit viral entry, particularly in the context of filoviruses such as Ebola and Marburg viruses .
Antiviral Properties
Research indicates that 4-Amino-3-(cyclopropylmethylamino)benzonitrile may exhibit antiviral properties. In vitro studies have shown that related compounds in the 4-(aminomethyl)benzamide class demonstrated significant inhibition against Ebola virus entry, suggesting that structural analogs like 4-Amino-3-(cyclopropylmethylamino)benzonitrile could possess similar activities .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic processes within microbial cells.
Structure-Activity Relationship (SAR)
The effectiveness of 4-Amino-3-(cyclopropylmethylamino)benzonitrile can be enhanced through structural modifications. SAR studies suggest that variations in the cyclopropyl group or alterations to the amino substituent can significantly affect the compound's potency against specific targets.
Key Findings:
- Cyclopropyl Group Variations : Modifying the size or electronic properties of the cyclopropyl group can enhance binding affinity to viral proteins.
- Amino Substituent Changes : Different amino groups can lead to variations in enzyme inhibition efficiency, impacting overall biological activity .
Case Studies
- Ebola Virus Inhibition : A study demonstrated that compounds structurally related to 4-Amino-3-(cyclopropylmethylamino)benzonitrile exhibited EC50 values below 10 μM against Ebola virus pseudoviruses, indicating strong antiviral potential .
- Antimicrobial Testing : In various assays, derivatives of this compound were tested against a range of bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
